molecular formula C16H13FN4O3S B2497933 2-(6-cyclopropyl-5,7-dioxo-[1,2]thiazolo[4,3-d]pyrimidin-4-yl)-N-(4-fluorophenyl)acetamide CAS No. 1185160-60-4

2-(6-cyclopropyl-5,7-dioxo-[1,2]thiazolo[4,3-d]pyrimidin-4-yl)-N-(4-fluorophenyl)acetamide

Cat. No. B2497933
CAS RN: 1185160-60-4
M. Wt: 360.36
InChI Key: YWHJJTGLSWVTQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of thiazolo[4,3-d]pyrimidin derivatives involves strategic reactions starting from key precursors like chloro-N-phenylacetamide and N-(benzo[d]thiazol-2-yl)-2-chloroacetamide. These compounds act as electrophilic building blocks facilitating the formation of the thiazolo[3,2-a]pyrimidinone scaffold through ring annulation processes. For example, Janardhan et al. (2014) detailed a synthetic route involving the formation of ring-annulated thiazolo[3,2-a]pyrimidinone products, confirming the structural integrity of these compounds through analytical and spectral studies, including single crystal X-ray data (Janardhan, B., Srinivas, B., Rajitha, B., & Péter, Á., 2014).

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the interaction mechanism of these compounds with biological targets. The structure-activity relationship (SAR) studies, such as those conducted by Selvam et al. (2012), reveal how variations in the molecular structure, such as substitutions on the thiazolopyrimidine ring, influence biological activity. Their work on anticancer agents shows the importance of hydrogen donor/acceptor domains and hydrophobic aryl ring systems in determining anticancer efficacy (Selvam, T., Karthick, V., Kumar, V. P., & Ali, M., 2012).

Scientific Research Applications

Radioligand Development for PET Imaging

Radiosynthesis of [18F]PBR111, a Selective Radioligand : This research outlines the development of a novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides as selective ligands of the translocator protein (18 kDa). A compound within this series was designed with a fluorine atom, enabling its labeling with fluorine-18 for in vivo imaging using positron emission tomography (PET). The study demonstrates the synthesis and application of these compounds in neuroimaging, highlighting their potential for investigating neuroinflammatory processes (Dollé et al., 2008).

Anticancer Activity

Novel Fluoro Substituted Benzo[b]pyran with Anti-Lung Cancer Activity : This research presents the synthesis of fluoro-substituted benzo[b]pyran derivatives and their evaluation against lung cancer cell lines. The study suggests the potential of these compounds as anticancer agents, particularly in targeting lung cancer (Hammam et al., 2005).

Synthesis and Evaluation of Pyrimidine Derivatives for Anti-inflammatory and Analgesic Activities

Anti-inflammatory and Analgesic Activity Evaluation : This study explores the synthesis of pyrimidine derivatives and their screening for anti-inflammatory and analgesic activities. It identifies compounds with significant activity, contributing to the development of new therapeutic agents (Sondhi et al., 2009).

Antimicrobial Activity

Synthesis and Antimicrobial Activity of Heterocycles Incorporating Antipyrine Moiety : The creation of new coumarin, pyridine, pyrrole, thiazole, and aminopyrazole derivatives and their evaluation as antimicrobial agents are discussed. This research underscores the utility of these compounds in combating microbial infections (Bondock et al., 2008).

Insecticidal Assessment

Innovative Heterocycles Against Cotton Leafworm : This study investigates the synthesis of various heterocycles incorporating a thiadiazole moiety and their insecticidal efficacy against Spodoptera littoralis. The findings suggest potential applications in agricultural pest management (Fadda et al., 2017).

Future Directions

Further studies could focus on the synthesis and characterization of this compound, as well as investigating its potential biological activity. Given the presence of the thiazolo[4,3-d]pyrimidine core, it could be of interest in the development of new pharmaceuticals or materials .

Mechanism of Action

Mode of Action

The mode of action of AKOS005059624 involves inhibiting the entry of certain viruses into cells . It affects the SSP–GP2 subunit interface of the viral glycoprotein, thereby blocking pH-dependent viral fusion .

Biochemical Pathways

The exact biochemical pathways affected by AKOS005059624 are still being researched. Its ability to block viral fusion suggests it may interfere with the life cycle of certain viruses, preventing their replication within host cells .

Result of Action

The molecular and cellular effects of AKOS005059624’s action primarily involve the prevention of viral entry into cells. By blocking viral fusion, it can potentially prevent the replication of certain viruses within host cells .

Action Environment

The efficacy and stability of AKOS005059624 can be influenced by various environmental factors These may include the pH of the cellular environment, the presence of other compounds or medications, and specific characteristics of the target cells

properties

IUPAC Name

2-(6-cyclopropyl-5,7-dioxo-[1,2]thiazolo[4,3-d]pyrimidin-4-yl)-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN4O3S/c17-9-1-3-10(4-2-9)18-13(22)7-20-12-8-25-19-14(12)15(23)21(16(20)24)11-5-6-11/h1-4,8,11H,5-7H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWHJJTGLSWVTQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=O)C3=NSC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.